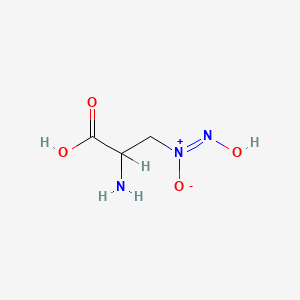
DL-丙氨酸碱
描述
DL-Alanine, an orally active amino acid, is the racemic compound of L- and D-alanine . It is employed both as a reducing and a capping agent, used with silver nitrate aqueous solutions for the production of nanoparticles .
Synthesis Analysis
DL-Alanine can be synthesized starting from 2-bromopropanoic acid and methylamine . The synthesis of α-substituted and N-methylated N-carboxy anhydrides (αNNCAs) was performed by suspending the corresponding N-methylated amino acids in dry THF and adding diphosgene at room temperature .
Molecular Structure Analysis
The structural and electronic properties of crystalline DL-alanine have been studied within the framework of density functional theory including van der Waals interactions . The results showed that electronic properties of the two forms of alanine are similar at zero pressure .
Chemical Reactions Analysis
DL-Alanine can interact in a specific ratio with copper ions to form stable water-soluble Cu-alanine complexes, which could hasten the chemical dissolution of the copper surface during the Chemical Mechanical Polishing (CMP) process .
Physical And Chemical Properties Analysis
DL-Alanine has a molecular weight of 89.09 g/mol . It has a density of 1.8±0.1 g/cm^3, a boiling point of 366.9±52.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.9 mmHg at 25°C .
科学研究应用
结晶研究
该化合物在致密液滴的结晶过程中起作用,当被激光镊夹住时,促进异相成核。 这种应用对于理解氨基酸的结晶行为具有重要意义 .
太赫兹光谱
DL-丙氨酸碱已使用太赫兹光谱进行了研究,以了解其响应并将其与对映异构体D-丙氨酸和L-丙氨酸进行比较。 这项研究对于制药分析和材料科学的应用至关重要 .
作用机制
未来方向
DL-Alanine has been used in the fabrication of polyvinyl alcohol (PVA)-mixed DL-alanine (PVA/DL-alanine) polycrystals, which exhibit tissue-compatible omnidirectional stretchability with unimpaired piezoelectricity . This presents DL-Alanine as a potential piezoelectric material for bio-friendly piezoelectric-device applications .
生化分析
Biochemical Properties
DL-Alanosine plays a significant role in biochemical reactions, particularly in the inhibition of purine and pyrimidine synthesis. It interacts with several enzymes and proteins, including glutamic acid carboxylase and adenylosuccinate synthetase. The interaction with glutamic acid carboxylase leads to the inhibition of the enzyme’s activity, which is crucial for the synthesis of purine nucleotides. Additionally, DL-Alanosine inhibits adenylosuccinate synthetase, an enzyme involved in the de novo synthesis of purine nucleotides, thereby disrupting the production of adenosine monophosphate (AMP) and guanosine monophosphate (GMP). These interactions highlight the compound’s potential as an antitumor agent by targeting nucleotide synthesis pathways .
Cellular Effects
DL-Alanosine has been shown to exert various effects on different cell types and cellular processes. In cancer cells, DL-Alanosine induces cytotoxicity by inhibiting nucleotide synthesis, leading to cell cycle arrest and apoptosis. This compound also affects cell signaling pathways, such as the activation of p53, a tumor suppressor protein that regulates cell cycle and apoptosis. Furthermore, DL-Alanosine influences gene expression by modulating the transcription of genes involved in cell proliferation and survival. The impact on cellular metabolism is evident through the disruption of nucleotide synthesis, which is essential for DNA and RNA synthesis, thereby affecting cell growth and division .
Molecular Mechanism
The molecular mechanism of DL-Alanosine involves its structural similarity to L-alanine, allowing it to compete with natural substrates for enzyme binding. DL-Alanosine binds to the active site of glutamic acid carboxylase and adenylosuccinate synthetase, inhibiting their activity. This competitive inhibition prevents the synthesis of purine nucleotides, leading to a decrease in AMP and GMP levels. Additionally, DL-Alanosine induces changes in gene expression by activating p53, which in turn regulates the transcription of genes involved in cell cycle arrest and apoptosis. The compound’s ability to inhibit nucleotide synthesis and modulate gene expression underscores its potential as an antitumor agent .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of DL-Alanosine have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions. Long-term studies have shown that DL-Alanosine maintains its cytotoxic effects on cancer cells over extended periods, leading to sustained inhibition of cell growth and proliferation. In vitro studies have demonstrated that the compound’s antitumor activity persists over several cell cycles, indicating its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of DL-Alanosine vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth. At higher doses, DL-Alanosine can cause adverse effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve optimal antitumor activity without causing significant toxicity. These findings highlight the importance of determining the appropriate dosage for therapeutic applications to maximize efficacy while minimizing adverse effects .
Metabolic Pathways
DL-Alanosine is involved in metabolic pathways related to nucleotide synthesis. It interacts with enzymes such as glutamic acid carboxylase and adenylosuccinate synthetase, which are crucial for the de novo synthesis of purine nucleotides. The inhibition of these enzymes by DL-Alanosine disrupts the production of AMP and GMP, leading to a decrease in nucleotide levels. This disruption affects metabolic flux and metabolite levels, ultimately impacting cellular processes that rely on nucleotide synthesis .
Transport and Distribution
DL-Alanosine is transported and distributed within cells and tissues through specific transporters and binding proteins. The compound is taken up by cells via amino acid transporters, which facilitate its entry into the cytoplasm. Once inside the cell, DL-Alanosine can interact with intracellular proteins and enzymes, affecting its localization and accumulation. The distribution of DL-Alanosine within tissues is influenced by factors such as tissue perfusion and the expression of transporters, which determine its bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of DL-Alanosine is primarily within the cytoplasm, where it exerts its inhibitory effects on nucleotide synthesis. The compound does not possess specific targeting signals or post-translational modifications that direct it to particular organelles. Its interaction with cytoplasmic enzymes and proteins ensures its activity within the cellular compartment where nucleotide synthesis occurs. This localization is crucial for the compound’s antitumor activity, as it allows DL-Alanosine to effectively inhibit the enzymes involved in purine nucleotide synthesis .
属性
IUPAC Name |
(2-amino-2-carboxyethyl)-hydroxyimino-oxidoazanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N3O4/c4-2(3(7)8)1-6(10)5-9/h2,9H,1,4H2,(H,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGNLFUXWZJGETL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)[N+](=NO)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



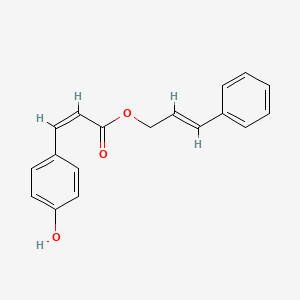

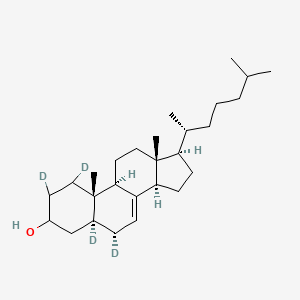
![4,5,6,7-Tetrachloro-3-[[3-methyl-4-[[4-[(4,5,6,7-tetrachloro-1-oxo-1H-isoindol-3-YL)amino]phenyl]azo]phenyl]amino]-1H-isoindol-1-one](/img/structure/B1496110.png)

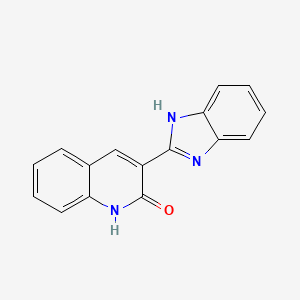
![2-[(2R,3R)-3-(3,5-Dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-5-yl]-5,7-dihydroxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one](/img/structure/B1496117.png)
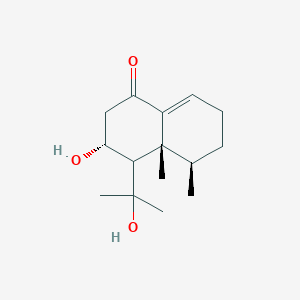
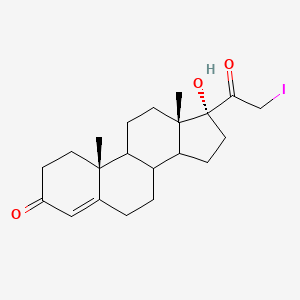

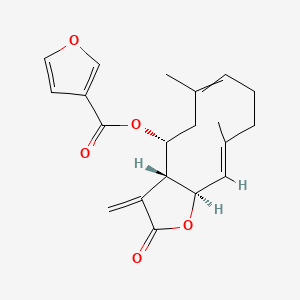
![3H-Pyrazol-3-one, 2,4-dihydro-5-[(4-nitrophenyl)amino]-2-(2,4,6-trichlorophenyl)-](/img/structure/B1496129.png)

